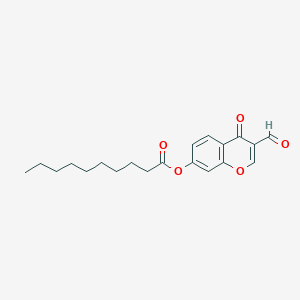![molecular formula C12H10O3 B12604232 5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde CAS No. 647023-78-7](/img/structure/B12604232.png)
5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₀O₃ It is characterized by a furan ring substituted with a phenyl group that has a hydroxymethyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furfural with 3-(hydroxymethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide. The reaction is carried out at elevated temperatures, usually around 80-100°C, to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: 5-[3-(Carboxymethyl)phenyl]furan-2-carboxylic acid.
Reduction: 5-[3-(Hydroxymethyl)phenyl]furan-2-methanol.
Substitution: 5-[3-(Hydroxymethyl)phenyl]-2-bromofuran.
Applications De Recherche Scientifique
5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[3-(Hydroxymethyl)phenyl]furan-2-carbonitrile
- 5-(3-Methoxy-phenyl)-furan-2-carbaldehyde
- 5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde
- 5-(3-Dimethoxymethyl-phenyl)-furan-2-carbaldehyde
Uniqueness
5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
647023-78-7 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-[3-(hydroxymethyl)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8,13H,7H2 |
Clé InChI |
DAWNNDWJJPZENZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC=C(O2)C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)


![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)



![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)

![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
